molecular formula C22H18N2O5 B12483656 3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid

3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid

Cat. No.: B12483656
M. Wt: 390.4 g/mol
InChI Key: JXIQQKBDOGZXIG-UHFFFAOYSA-N
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Description

3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[[2-(2-anilinobenzoyl)oxyacetyl]amino]benzoic acid

InChI

InChI=1S/C22H18N2O5/c25-20(24-17-10-6-7-15(13-17)21(26)27)14-29-22(28)18-11-4-5-12-19(18)23-16-8-2-1-3-9-16/h1-13,23H,14H2,(H,24,25)(H,26,27)

InChI Key

JXIQQKBDOGZXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-(phenylamino)benzoic acid: This can be achieved through the reaction of anthranilic acid with aniline under acidic conditions.

    Acylation: The 2-(phenylamino)benzoic acid is then acylated with benzoyl chloride to form 2-(phenylamino)benzoyl chloride.

    Coupling Reaction: The benzoyl chloride derivative is then reacted with 3-amino benzoic acid in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of 3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylamino)benzoic acid: A precursor in the synthesis of the target compound.

    3-methyl-2-(phenylamino)benzoic acid: A structurally related compound with similar properties.

    2-(phenylamino)benzoyl chloride: An intermediate in the synthesis of the target compound.

Uniqueness

3-{2-[2-(phenylamino)benzoyloxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

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